molecular formula C24H21FN2O2 B5419012 {4-[4-(3-FLUOROBENZOYL)PHENYL]PIPERAZINO}(PHENYL)METHANONE

{4-[4-(3-FLUOROBENZOYL)PHENYL]PIPERAZINO}(PHENYL)METHANONE

Cat. No.: B5419012
M. Wt: 388.4 g/mol
InChI Key: VBNDDKRLJXHRTH-UHFFFAOYSA-N
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Description

{4-[4-(3-FLUOROBENZOYL)PHENYL]PIPERAZINO}(PHENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

[4-(4-benzoylpiperazin-1-yl)phenyl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-21-8-4-7-20(17-21)23(28)18-9-11-22(12-10-18)26-13-15-27(16-14-26)24(29)19-5-2-1-3-6-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNDDKRLJXHRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(3-FLUOROBENZOYL)PHENYL]PIPERAZINO}(PHENYL)METHANONE typically involves multiple steps, starting with the preparation of the fluorobenzoyl precursor. The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, where fluorobenzoyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with piperazine, forming the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(3-FLUOROBENZOYL)PHENYL]PIPERAZINO}(PHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence

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